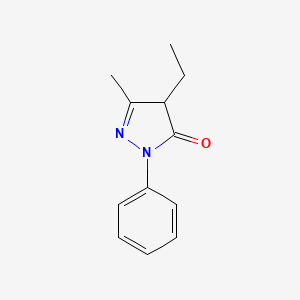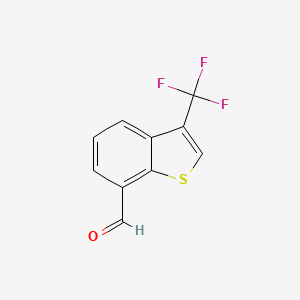
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a benzothiophene ring with an aldehyde functional group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like tetrabutylammonium fluoride . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the trifluoromethylated benzothiophene with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: 3-(Trifluoromethyl)-1-benzothiophene-7-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1-benzothiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
3-(Trifluoromethyl)phenylhydrazine: Used in the synthesis of various hydrazine derivatives.
4-(Trifluoromethyl)phenol: Known for its use in the synthesis of trifluoromethylated phenols.
Trifluoromethylpyridine: Utilized in the synthesis of pyridine derivatives with trifluoromethyl groups.
Uniqueness: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the benzothiophene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C10H5F3OS |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-6(4-14)2-1-3-7(8)9/h1-5H |
Clave InChI |
BLOGTUDSUZAVEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=CS2)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
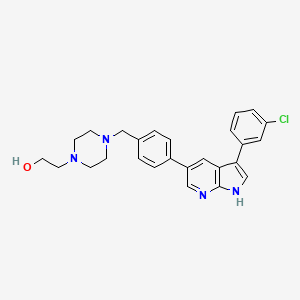
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
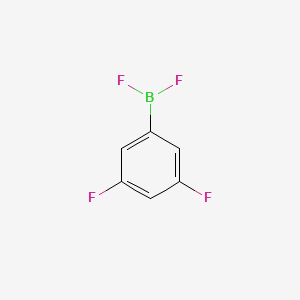
![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
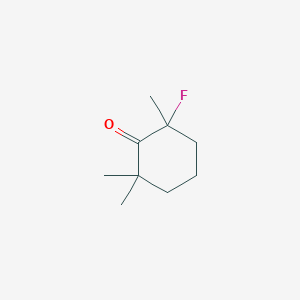
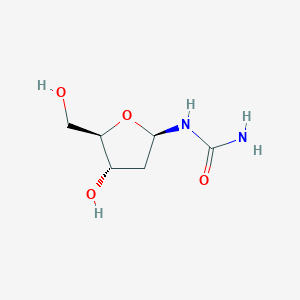
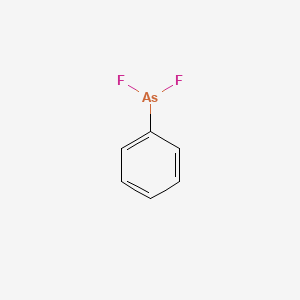
![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)

